![molecular formula C22H16BrN3O5S B12113823 Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]- CAS No. 1017479-82-1](/img/structure/B12113823.png)

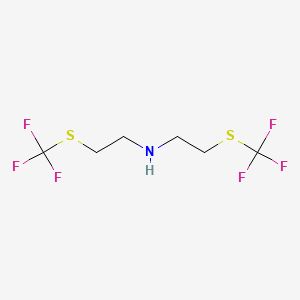

Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido benzoico, 4-[5-(4-bromofenil)-4-[(3-metoxifenil)sulfonil]-1H-1,2,3-triazol-1-il]- es un compuesto orgánico complejo que presenta un núcleo de ácido benzoico sustituido con un anillo de triazol, bromofenilo y grupos sulfonilo de metoxifenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ácido benzoico, 4-[5-(4-bromofenil)-4-[(3-metoxifenil)sulfonil]-1H-1,2,3-triazol-1-il]- típicamente involucra múltiples pasos:

Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una entre una azida y un alquino.

Introducción del grupo bromofenilo: Esto se puede lograr a través de una reacción, que involucra el acoplamiento de un ácido bórico bromofenilo con el anillo de triazol.

Unión del grupo sulfonilo de metoxifenilo: Este paso se puede realizar utilizando una reacción de sulfonilación, donde el grupo metoxifenilo se introduce a través de un derivado de cloruro de sulfonilo.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores automatizados, sistemas de flujo continuo y técnicas de purificación avanzadas como la cromatografía y la cristalización.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las posiciones bencílicas.

Reducción: Las reacciones de reducción se pueden realizar en el anillo de triazol o en el grupo sulfonilo.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo bromofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden usar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden usar nucleófilos como aminas o tioles para reacciones de sustitución.

Principales productos

Oxidación: Los productos pueden incluir ácidos carboxílicos o cetonas.

Reducción: Los productos pueden incluir alcoholes o aminas.

Sustitución: Los productos variarán dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Ácido benzoico, 4-[5-(4-bromofenil)-4-[(3-metoxifenil)sulfonil]-1H-1,2,3-triazol-1-il]- tiene varias aplicaciones en investigación científica:

Química medicinal: Se puede utilizar como andamiaje para el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a enzimas o receptores específicos.

Ciencia de materiales: La estructura única del compuesto lo hace adecuado para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Síntesis orgánica: Puede servir como intermedio en la síntesis de moléculas más complejas.

Mecanismo De Acción

El mecanismo de acción de Ácido benzoico, 4-[5-(4-bromofenil)-4-[(3-metoxifenil)sulfonil]-1H-1,2,3-triazol-1-il]- depende de su aplicación específica. En química medicinal, puede actuar uniéndose a objetivos moleculares específicos como enzimas o receptores, modulando así su actividad. El anillo de triazol y los grupos sulfonilo son grupos funcionales clave que pueden interactuar con moléculas biológicas a través de enlaces de hidrógeno, interacciones hidrofóbicas y otras interacciones no covalentes.

Comparación Con Compuestos Similares

Compuestos similares

Derivados del ácido benzoico: Compuestos como el ácido 4-bromobenzoico y el ácido 4-metoxibenzoico comparten similitudes estructurales.

Derivados del triazol: Compuestos como el 1,2,3-triazol y sus derivados sustituidos están relacionados estructuralmente.

Singularidad

Lo que distingue a Ácido benzoico, 4-[5-(4-bromofenil)-4-[(3-metoxifenil)sulfonil]-1H-1,2,3-triazol-1-il]- es la combinación del anillo de triazol con los grupos bromofenilo y sulfonilo de metoxifenilo. Esta combinación única de grupos funcionales imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

Número CAS |

1017479-82-1 |

|---|---|

Fórmula molecular |

C22H16BrN3O5S |

Peso molecular |

514.3 g/mol |

Nombre IUPAC |

4-[5-(4-bromophenyl)-4-(3-methoxyphenyl)sulfonyltriazol-1-yl]benzoic acid |

InChI |

InChI=1S/C22H16BrN3O5S/c1-31-18-3-2-4-19(13-18)32(29,30)21-20(14-5-9-16(23)10-6-14)26(25-24-21)17-11-7-15(8-12-17)22(27)28/h2-13H,1H3,(H,27,28) |

Clave InChI |

XWEPEYLPHCUFOO-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Hydroxyphenyl)ethylamino]-4-oxobutanoic acid](/img/structure/B12113752.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12113772.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(propyl)amine](/img/structure/B12113790.png)

![benzyl N-[(2S,3R)-3-hydroxy-4-methyl-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12113801.png)

![Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-](/img/structure/B12113808.png)